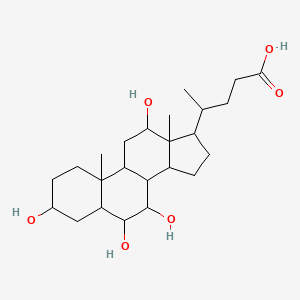

3,6,7,12-Tetrahydroxy-cholanic acid

Descripción

Propiedades

IUPAC Name |

4-(3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMFMBNEAMQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoisomeric Forms and Structural Considerations of 3,6,7,12 Tetrahydroxy Cholanic Acid

Elucidation of Specific Stereoisomers

The 3,6,7,12-tetrahydroxy-cholanic acid backbone can exist in numerous stereoisomeric forms, distinguished by the spatial orientation (α or β) of the hydroxyl groups attached to the steroid nucleus. Among these, several specific isomers have been identified and synthesized for research purposes. These include 3α,6α,7α,12α-, 3α,6β,7α,12α-, and 3α,6β,7β,12α-tetrahydroxy-5β-cholanic acids. nist.govnist.govdrugbank.comnih.govnih.gov

Unusual tetrahydroxylated bile acids, specifically 3α,6α,7α,12α- and 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acids, have been identified in biological samples such as amniotic fluid and the urine of adult patients with cholestatic liver disease. nih.gov To confirm their presence, chemical syntheses of 3α,6β,7α,12α- and 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acids were performed. nih.gov The National Institute of Standards and Technology (NIST) Chemistry WebBook lists several stereoisomers, often as their methyl ester or trimethylsilyl (B98337) ether derivatives, which are useful for analytical techniques like gas chromatography-mass spectrometry. nist.govnist.gov

Table 1: Identified Stereoisomers of 3,6,7,12-Tetrahydroxy-5β-cholanic Acid

| Stereoisomer | Notes |

| 3α,6α,7α,12α-Tetrahydroxy-5β-cholanic acid | Identified in amniotic fluid and urine of patients with cholestatic liver disease. nih.gov |

| 3α,6β,7α,12α-Tetrahydroxy-5β-cholanic acid | Synthesized for use as a reference standard in biological sample analysis. nist.govnih.gov |

| 3α,6β,7β,12α-Tetrahydroxy-5β-cholanic acid | Identified in biological fluids and also synthesized for confirmation. drugbank.comnih.govnih.gov |

Impact of Hydroxyl Group Position and Stereochemistry on Molecular Architecture

The number, position, and stereochemistry (α or β) of the hydroxyl groups are critical determinants of the molecular architecture and, consequently, the biological function of bile acids. The α- and β-faces of the steroid nucleus are distinct, with α-substituents pointing downwards and β-substituents pointing upwards. This distinction creates a molecule with both a hydrophobic (the steroid backbone) and a hydrophilic (the hydroxyl groups and the carboxylic acid side chain) face, a property known as amphiphilicity.

The orientation of these hydroxyl groups influences the molecule's interaction with other molecules, such as lipids and proteins. For instance, the stereochemistry of the hydroxyl group on cholesterol, a precursor to bile acids, affects its miscibility with other lipids and its influence on membrane structure. nih.gov While not directly studying tetrahydroxy-cholanic acids, this principle highlights the importance of hydroxyl group orientation. nih.gov In flavonoids, the position of hydroxyl groups has been shown to be crucial for their biological activities, including antioxidant and cytotoxic effects. mdpi.comnih.govresearchgate.net While the chemical context is different, it underscores the general principle that the spatial arrangement of hydroxyl groups is a key factor in determining molecular function.

Isomeric Variations in the 5α- and 5β-Cholanic Acid Series

The fusion of the A and B rings of the steroid nucleus can result in two distinct series of cholanic acids: the 5α (allocholanic acid) and 5β (cholanic acid) series. In the 5α series, the A/B ring junction is trans, leading to a more planar and rigid molecular structure. In contrast, the 5β series has a cis A/B ring junction, resulting in a bent structure. youtube.com

Table 2: Comparison of 5α- and 5β-Cholanic Acid Series

| Feature | 5α-Cholanic Acid Series | 5β-Cholanic Acid Series |

| A/B Ring Fusion | Trans | Cis |

| Molecular Shape | Planar | Bent |

| Commonality in Mammals | Less common | More common ebi.ac.uk |

Chemical Synthesis and Derivatization Strategies for 3,6,7,12 Tetrahydroxy Cholanic Acid and Its Analogs

Advanced Synthetic Routes to Stereoisomeric 3,6,7,12-Tetrahydroxy-cholanic Acids

The creation of stereoisomers of 3,6,7,12-tetrahydroxy-cholanic acid is a complex endeavor that allows researchers to study the specific roles of different hydroxyl group orientations. nih.gov These synthetic efforts provide essential reference compounds for the analysis of bile acids in biological samples. nih.gov

Synthesis from Precursor Bile Acids (e.g., Cholic Acid, Hyodeoxycholic Acid)

The synthesis of various stereoisomers of 3α,6,7,12α-tetrahydroxy-5β-cholanoic acid can be achieved through established synthetic pathways starting from more common bile acids. nih.gov For instance, cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) serves as a versatile starting material. mu-varna.bg The introduction of a hydroxyl group at the C-6 position is a key transformation.

Hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid) is another important precursor. wikipedia.org It is a secondary bile acid produced by intestinal microflora from muricholic acid and hyocholic acid. nih.gov Its structure, containing hydroxyl groups at the 3α and 6α positions, makes it a suitable starting point for synthesizing certain tetrahydroxy-cholanic acid isomers. wikipedia.orgresearchgate.net The synthesis of derivatives often involves protection of the carboxylic acid group, for example, by converting it to a methyl ester, to prevent unwanted side reactions during subsequent modification of the steroid nucleus. mu-varna.bg

Regioselective Oxidation and Reduction Methodologies

Achieving the desired stereochemistry at each hydroxyl-bearing carbon often requires a series of protection, oxidation, and reduction steps. Regioselective oxidation allows for the specific targeting of one hydroxyl group in the presence of others. For example, the C-6 hydroxyl group of hyodeoxycholic acid can be selectively oxidized using reagents like chromium (VI) oxide in acetic acid to yield 3α-hydroxy-6-keto-5β-cholanic acid. frontiersin.org

The subsequent reduction of the resulting keto group is a critical step in establishing the desired stereochemistry of the new hydroxyl group. The choice of reducing agent determines the orientation (α or β) of the resulting hydroxyl group. Enantioselective reduction techniques are crucial for converting prochiral ketones into specific chiral alcohols. wikipedia.orguwindsor.ca For instance, the reduction of a 7-keto derivative can yield either a 7α- or 7β-hydroxyl group depending on the reaction conditions and reagents used. researchgate.net Similarly, reduction of a 12-keto derivative can produce a 12β-hydroxy isomer. mu-varna.bg A variety of reducing agents, from simple hydrides to complex catalytic systems involving oxazaborolidines, are employed to achieve high stereoselectivity. wikipedia.orgyoutube.com

Stereocontrolled Functionalization at C-3, C-6, C-7, and C-12 Positions

The precise control of stereochemistry at positions C-3, C-6, C-7, and C-12 is paramount in the synthesis of specific isomers of this compound. nih.gov This control is achieved through a combination of regioselective reactions and the use of stereodirecting protecting groups. The epimerization of hydroxyl groups, a change in their spatial orientation from α to β or vice versa, is a key strategy. nih.gov This process often involves the oxidation of the hydroxyl group to a ketone, followed by a stereoselective reduction. nih.gov

For example, starting with cholic acid, the 3α-hydroxyl group can be selectively protected, allowing for modifications at other positions. mu-varna.bg Subsequent reactions can then introduce a hydroxyl group at C-6 with a specific stereochemistry. The synthesis of novel bile acid analogs, such as those with a methyl group at the 7-position, demonstrates the application of these principles. In such syntheses, the carboxyl group is often protected as an oxazoline (B21484) derivative before performing reactions like a Grignard reaction to introduce the methyl group. nih.gov The resulting stereoisomers can then be separated and characterized.

Derivatization for Research Applications

The modification of this compound and its analogs is essential for creating tools for biological research. These derivatives can be used to study the transport, metabolism, and signaling pathways of bile acids.

Conjugation with Amino Acids (e.g., Glycine (B1666218), Taurine) and Other Moieties

In the liver, primary bile acids are conjugated with amino acids like glycine and taurine (B1682933) before being secreted into the bile. mdpi.commdpi.com This conjugation increases their water solubility and influences their physiological activity. nih.gov Synthetic conjugation of this compound with these amino acids produces compounds that mimic the naturally occurring conjugated forms. nih.govresearchgate.net This is typically achieved by activating the carboxylic acid group of the bile acid and then reacting it with the desired amino acid. researchgate.net

Beyond amino acids, other moieties can be attached to the bile acid scaffold. For instance, fluorescent tags can be conjugated to bile acids to create probes for non-invasive imaging of hepatobiliary function. nih.gov These "click chemistry" reactions, such as the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, are used to link the bile acid to a fluorochrome. nih.gov

| Conjugated Moiety | Purpose of Conjugation | Example of Use |

| Glycine | Mimics natural bile acid metabolism, increases water solubility. | Studying bile acid transport and receptor interactions. pharmacompass.comnih.govhmdb.ca |

| Taurine | Mimics natural bile acid metabolism, alters physiological properties. | Investigating the role of taurine conjugation in bile acid function and toxicity. nih.govnih.govresearchgate.net |

| Fluorescent Dyes | Enables visualization and tracking of bile acids in biological systems. | Non-invasive assessment of liver function and bile flow. nih.gov |

Synthesis of Deuterated and Tritiated Analogs for Tracer Studies

Isotopically labeled analogs of this compound are invaluable tools for metabolic research. mdpi.com The incorporation of deuterium (B1214612) (²H) or tritium (B154650) (³H) into the bile acid structure allows for its detection and quantification in biological samples, enabling detailed studies of its absorption, distribution, metabolism, and excretion.

The synthesis of deuterated analogs can be achieved through various methods, including controlled hydrogen-isotope exchange reactions. nih.gov For example, deuterium atoms can be selectively introduced at specific positions on the steroid nucleus or the side chain. Tritiated bile acids can be prepared by methods such as enolic exchange on basic alumina (B75360) with tritiated water. nih.gov These tracer studies have been instrumental in understanding bile acid kinetics and metabolism in vivo. mdpi.com

Preparation of Modified Side Chain Derivatives

Modification of the C-24 carboxylic acid side chain of bile acids is a key strategy for altering their physicochemical properties, such as hydrophilicity and their ability to conjugate with other molecules. While specific literature on the side-chain modification of this compound is not abundant, established methods for other bile acids can be applied. These modifications typically involve reactions of the carboxylic acid group, such as amidation and esterification, or altering the length of the alkyl chain.

One common approach is the conjugation of the bile acid with amino acids, a process that mimics the natural formation of bile salts in the liver. This is typically achieved by activating the carboxylic acid group, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with the desired amino acid.

Research on homologues of chenodeoxycholic acid, with varying side-chain lengths, has demonstrated that altering the number of carbon atoms in the side chain significantly impacts the metabolic and physiological properties of the bile acid. nih.gov For instance, the synthesis of dinor- (C22) and nor- (C23) chenodeoxycholic acid has been accomplished, and their subsequent metabolism and transport have been studied. nih.gov These studies suggest that similar shortening or lengthening of the side chain of this compound could lead to analogs with distinct biological activities.

The general process for side-chain modification often requires protection of the hydroxyl groups on the steroid nucleus to prevent unwanted side reactions. Acetylation is a common protection strategy, forming acetate (B1210297) esters that can be later removed by hydrolysis. nist.gov

Table 1: Potential Side Chain Modifications of this compound

| Modification Type | Reagents and Conditions | Potential Product |

| Amidation | 1. SOCl₂ or Oxalyl chloride2. Amino acid (e.g., Glycine, Taurine) | 3,6,7,12-Tetrahydroxy-cholanoyl-amino acid conjugate |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst | Methyl or Ethyl 3,6,7,12-tetrahydroxy-cholanoate |

| Chain Shortening | Barbier-Wieland degradation or similar methods | Nor- or Dinor-3,6,7,12-tetrahydroxy-cholanic acid |

It is important to note that the reactivity of the four hydroxyl groups on the steroid nucleus of this compound may influence the choice of reaction conditions for side-chain modifications.

Generation of Keto-Derivatives of Tetrahydroxy-cholanic Acids

The selective oxidation of hydroxyl groups to keto groups on the bile acid scaffold is a fundamental transformation that can significantly alter the molecule's shape, polarity, and biological function. The generation of keto-derivatives of this compound would involve the selective oxidation of one or more of its four hydroxyl groups at positions 3, 6, 7, and 12.

The synthesis of various keto-bile acids has been extensively reported, providing a toolbox of reagents and methodologies that can be adapted for the tetrahydroxy-cholanic acid scaffold. The choice of oxidizing agent and reaction conditions determines which hydroxyl group is preferentially oxidized.

For instance, the preparation of (E)-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid involves the use of 2-iodylbenzoic acid (IBX) to oxidize a 7α-hydroxyl group to a 7-keto group. chemicalbook.com This suggests that IBX could be a suitable reagent for the selective oxidation of the 7-hydroxyl group in this compound, assuming appropriate protective group strategies are employed for the other hydroxyls.

Furthermore, studies on the synthesis of 7- and 12-hydroxy- and 7,12-dihydroxy-3-keto-5β-cholan-24-oic acids have utilized a strategy involving the protection of a 3-keto group as a dimethyl ketal, followed by reduction of other oxo functionalities. nih.gov A reverse strategy, involving the selective protection of certain hydroxyl groups followed by oxidation of the unprotected ones, could be envisioned for generating specific keto-derivatives of the tetrahydroxy-cholanic acid.

The relative reactivity of the hydroxyl groups on the bile acid nucleus generally follows the order C-3 > C-7 > C-12. However, the presence of a hydroxyl group at C-6 introduces additional complexity and may alter this reactivity pattern.

Table 2: Potential Keto-Derivatives of this compound

| Derivative Name | Potential Synthetic Approach |

| 3-Keto-6,7,12-trihydroxy-cholanic acid | Selective oxidation of the C-3 hydroxyl group. |

| 7-Keto-3,6,12-trihydroxy-cholanic acid | Selective protection of C-3, C-6, and C-12 hydroxyls, followed by oxidation of the C-7 hydroxyl. |

| 12-Keto-3,6,7-trihydroxy-cholanic acid | Selective protection of C-3, C-6, and C-7 hydroxyls, followed by oxidation of the C-12 hydroxyl. |

| Diketo- and Triketo-derivatives | Stepwise or controlled oxidation of multiple hydroxyl groups. |

The synthesis of these keto-derivatives would likely require a multi-step approach involving protection, oxidation, and deprotection steps to achieve the desired regioselectivity. The characterization of these novel compounds would rely on spectroscopic techniques such as NMR and mass spectrometry to confirm the position of the newly introduced keto group(s).

Analytical Methodologies and Characterization of 3,6,7,12 Tetrahydroxy Cholanic Acid

Spectroscopic Characterization Techniques for Structural Elucidationnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of complex molecules like 3,6,7,12-tetrahydroxy-cholanic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Detailed ¹H and ¹³C NMR analyses are crucial for determining the precise location and stereochemistry of the four hydroxyl groups on the cholanic acid skeleton. The chemical shifts and coupling constants of the protons attached to the steroid nucleus and the side chain provide a fingerprint of the molecule's structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisnih.govtandfonline.comsielc.comnist.gov

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. tandfonline.comsielc.com It also provides valuable structural information through the analysis of fragmentation patterns. nih.govnist.gov

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high accuracy. sciex.com

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In this technique, the molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers. nih.govmdpi.com For bile acids, common fragmentation pathways include the loss of water molecules from the hydroxyl groups and cleavage of the steroid ring system or the side chain. nih.govresearchgate.net For instance, the fragmentation of free bile acids often involves neutral losses and eliminations on the carbon rings. nih.gov

| Compound | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Cholic Acid | Negative ESI | 407.2798 [M-H]⁻ | 343.26 (decarboxylation and dehydration), 289.21 (cleavage at position 17) | researchgate.net |

| Deoxycholic Acid | Negative ESI | 391.2848 [M-H]⁻ | Fragment unique to DCA+Na at m/z 255.2107 | sciex.com |

| Chenodeoxycholic Acid | Negative ESI | 391.2848 [M-H]⁻ | Distinct fragmentation from DCA | sciex.com |

Infrared (IR) Spectroscopy for Functional Group Identificationnih.gov

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. bellevuecollege.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present. bellevuecollege.edulibretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. nih.gov

Hydroxyl (-OH) groups: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of O-H stretching vibrations in hydrogen-bonded hydroxyl groups. researchgate.net

Carboxylic acid (-COOH) group: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. jocpr.comlibretexts.org The O-H stretch of the carboxylic acid often appears as a very broad band overlying the C-H stretching region.

C-H bonds: Absorptions due to C-H stretching in the steroid nucleus and side chain would be observed in the region of 2850-3000 cm⁻¹. libretexts.org

The precise positions and shapes of these bands can provide additional information about the molecular environment of the functional groups. jocpr.com

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) | researchgate.net |

| Carboxylic Acid (C=O) | C=O Stretch | 1700-1725 | jocpr.comlibretexts.org |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | libretexts.org |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as biological fluids, and for its quantification. The choice of chromatographic method depends on the specific analytical requirements, including the need for isomeric resolution and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Resolution and Quantificationtandfonline.comsielc.comchromatographyonline.com

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. restek.com For non-volatile compounds like bile acids, derivatization is necessary to increase their volatility. shimadzu.comshimadzu.com This typically involves converting the hydroxyl and carboxylic acid groups into less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers and methyl esters. nist.govnist.gov

GC-MS offers excellent chromatographic resolution, which is crucial for separating the various stereoisomers of hydroxylated bile acids. nih.gov The high resolving power of capillary GC columns allows for the separation of isomers that may be difficult to distinguish by other methods. nih.gov

Following separation by GC, the eluting compounds are introduced into the mass spectrometer for detection and quantification. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. Selected ion monitoring (SIM) can be used to enhance the sensitivity and selectivity of the analysis by monitoring only specific fragment ions characteristic of the target analyte. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Rxi-5ms (30 m x 0.25 mm x 0.25 µm) | restek.com |

| Derivatization | Methylation of carboxyl group, Trimethylsilylation of hydroxyl groups | shimadzu.com |

| Injection Mode | Splitless | mdpi.com |

| Oven Program | Temperature ramp from 180°C to 300°C | nist.gov |

| Detection | Mass Spectrometry (Full Scan or SIM) | restek.comnih.gov |

High-Performance Liquid Chromatography (HPLC) Applicationsnih.govnist.gov

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of bile acids. researchgate.netfrontiersin.org It offers several advantages, including the ability to analyze underivatized compounds and compatibility with a wide range of detectors. frontiersin.orgnih.gov

Reversed-phase HPLC with a C18 column is the most common approach for separating bile acids. nih.govtandfonline.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase, typically a mixture of water, acetonitrile, and/or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov

For detection, several options are available. Ultraviolet (UV) detection can be used, but bile acids have weak UV absorbance, often requiring derivatization to enhance sensitivity. frontiersin.org More commonly, HPLC is coupled with mass spectrometry (LC-MS), which provides high sensitivity and specificity. mdpi.comnih.gov LC-MS/MS is considered the gold standard for bile acid analysis, allowing for the simultaneous quantification of a wide range of bile acids and their conjugates. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | nih.govmdpi.com |

| Mobile Phase A | Water with 0.1% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid | nih.gov |

| Gradient | Gradient elution from low to high organic content | mdpi.com |

| Detection | Mass Spectrometry (ESI-MS/MS) | mdpi.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a fundamental and widely utilized technique for the qualitative analysis of this compound and related bile acid compounds. analyticaltoxicology.com Its application is particularly crucial during chemical synthesis and extraction processes for rapidly monitoring the progress of reactions and assessing the purity of the resulting products. nih.gov The principle of TLC relies on the differential partitioning of analytes between a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase, a solvent system that ascends the plate via capillary action.

In the context of tetrahydroxylated cholanic acids, TLC is invaluable for tracking the conversion of precursors or the removal of impurities. For instance, during the synthesis of bile acid derivatives, reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and spotting them on a TLC plate alongside the starting material. nih.gov The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion.

The choice of the mobile phase is critical for achieving effective separation of bile acids, which often have similar structures. A variety of solvent systems can be employed, with their composition adjusted to optimize the separation of compounds with differing polarities. The polarity of the solvent system influences the retention factor (Rf) values of the analytes.

Table 1: Example TLC Systems for Bile Acid Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Chloroform:Methanol:Acetic Acid (85:10:5 v/v/v) | UV light (254 nm), Phosphomolybdic acid stain | General separation of bile acids based on the number and orientation of hydroxyl groups. |

| Silica Gel 60 F₂₅₄ | Toluene:Dioxane:Acetic Acid (70:20:2.5 v/v/v) | Potassium permanganate (B83412) stain, heating | Separation of less polar bile acid derivatives and isomers. |

Note: The Rf values are highly dependent on the specific conditions (e.g., chamber saturation, temperature, plate quality). The data presented are for illustrative purposes.

Visualization of the separated spots on the TLC plate is achieved through various methods. While some compounds may be visible under UV light (254 nm), many bile acids require chemical staining for detection. researchgate.net Common visualization reagents include potassium permanganate or ammonium molybdate (B1676688) solutions, which react with the bile acids upon heating to produce colored spots. nih.gov The purity of a sample of this compound can be assessed by the presence of a single spot; the appearance of multiple spots suggests the presence of impurities or isomeric contaminants. For preparative purposes, TLC can be used to isolate milligram quantities of the purified compound for further analysis. analyticaltoxicology.com

Development of Reference Standards for Bile Acid Metabolite Analysis

The accurate identification and quantification of this compound and other bile acid metabolites in biological matrices heavily rely on the availability of high-purity reference standards. avantiresearch.com These standards are compounds of known identity and concentration that serve as benchmarks in analytical procedures, ensuring the reliability and reproducibility of results across different laboratories and analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). avantiresearch.comnih.gov

The development of a reference standard is a rigorous process. It begins with the chemical synthesis or isolation of the target compound, followed by extensive purification to achieve a very high degree of purity, typically ≥98%. avantiresearch.com The identity and structure of the purified compound are then unequivocally confirmed using a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Organizations like the National Institute of Standards and Technology (NIST) are involved in developing Standard Reference Materials (SRMs) for various fields, including metabolomics. researchgate.net These SRMs are characterized through multiple independent analytical methods to provide certified or reference values for the concentration of specific analytes, ensuring a high level of confidence in their accuracy. researchgate.net For bile acid analysis, a comprehensive portfolio of standards is necessary, covering primary, secondary, and conjugated bile acids. avantiresearch.com

Isotopically labeled standards, where one or more atoms are replaced with a heavy isotope (e.g., ¹³C or ²H), are particularly crucial for quantitative analysis using mass spectrometry. These labeled compounds are chemically identical to their native counterparts but have a different mass, allowing them to be used as internal standards to correct for variations in sample preparation and instrument response.

Table 2: Types and Roles of Bile Acid Reference Standards

| Standard Type | Key Characteristics | Primary Application |

|---|---|---|

| Certified Reference Material (CRM) | High-purity material with a formally certified value of identity and concentration, traceable to a national standard. | Method validation; calibration of secondary standards; ensuring accuracy and traceability of measurements. |

| High-Purity Standard | Purity typically ≥98%; comes with a Certificate of Analysis (CoA) detailing identity and purity tests. avantiresearch.com | Routine qualitative identification (e.g., retention time matching) and quantitative analysis in LC-MS or GC-MS. |

| Isotopically Labeled Standard | Contains stable isotopes (e.g., ²H, ¹³C, ¹⁵N); chemically identical to the analyte but mass-shifted. avantiresearch.com | Internal standard in mass spectrometry-based quantitative assays to improve precision and accuracy. |

| Metabolite Mixture | A solution containing a known concentration of multiple bile acid standards. | System suitability testing; comprehensive profiling of bile acid pathways; quality control for metabolomics studies. nih.gov |

The availability of well-characterized reference standards for compounds like 3α,6α,7α,12α- and 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acids has been essential for their definitive identification in biological fluids such as amniotic fluid and urine from patients with cholestatic liver disease. nih.gov These standards enable researchers to move beyond tentative identification to absolute quantification, which is critical for studying metabolic pathways and identifying potential disease biomarkers. nih.govnih.gov

Metabolic Pathways and Biosynthesis of 3,6,7,12 Tetrahydroxy Cholanic Acid

Endogenous Formation Pathways

Endogenous formation of 3,6,7,12-Tetrahydroxy-cholanic acid primarily involves the modification of existing primary bile acids through hydroxylation reactions. These pathways are often more active in specific states, such as cholestatic liver disease.

The principal pathway for the endogenous formation of a tetrahydroxylated cholanic acid is through the hydroxylation of primary bile acids. A key example is the 6-hydroxylation of cholic acid. Research in patients with severe cholestasis and biliary cirrhosis has shown that when cholic acid metabolism is studied, a portion of it is converted into tetrahydroxycholanoates. nih.gov

In these studies, after the administration of labeled cholic acid, metabolites were isolated from urine. Among these were tetrahydroxylated bile acids, with the major metabolite identified as 3α,6α,7α,12α-tetrahydroxy-5β-cholanoic acid. nih.gov This specific compound constituted about half of the tetrahydroxycholanoates found, indicating that 6α-hydroxylation of cholic acid is a significant metabolic route in these conditions. nih.gov Another minor tetrahydroxy bile acid was tentatively identified as 6β-hydroxycholic acid, suggesting that hydroxylation at the C-6 position can occur in different stereochemical configurations. nih.gov The identification of 3α,6α,7α,12α- and 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acids in the urine of patients with cholestatic liver disease further substantiates this pathway. nih.gov

While 6-hydroxylation is a documented pathway, research into bile acid metabolism continues to explore other potential hydroxylation sites. The classic bile acid synthesis pathway involves a series of hydroxylations, primarily at the C-7 and C-12 positions, to produce cholic acid and chenodeoxycholic acid from cholesterol. nih.gov The intermediate 7α-hydroxy-4-cholesten-3-one (C4) is a key branch point in this process. nih.govnih.gov

Studies on the metabolism of various bile acids under cholestatic conditions have revealed other novel hydroxylation patterns, such as 1β-hydroxylation of deoxycholic acid. nih.gov Although C-4 hydroxylation is a known step in certain alternative bile acid synthesis pathways, its direct role in producing this compound is not yet fully established and remains an area for further exploration. The lability of the 7α-hydroxyl group of 7α-hydroxy-4-cholesten-3-one (C4) and its conversion by intestinal microbiota to other compounds suggests the potential for complex multi-step hydroxylation and modification pathways. nih.gov

The synthesis of bile acids from cholesterol is a multi-step process involving numerous enzymatic reactions and intermediates that shuttle between different cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes. frontiersin.orgwikipedia.org The primary bile acids, cholic acid (a trihydroxy bile acid) and chenodeoxycholic acid (a dihydroxy bile acid), are the end products of the main synthesis pathways. nih.govyoutube.com

Polyhydroxylated bile acids, such as the tetrahydroxy-cholanic acids, are considered further metabolites of these primary acids. The key intermediates in their formation are the primary bile acids themselves. For instance, cholic acid (3α,7α,12α-trihydroxy-5β-cholanoic acid) serves as the direct precursor for 3α,6α,7α,12α-tetrahydroxy-5β-cholanoic acid via a 6α-hydroxylation reaction. nih.gov

The broader pathway of bile acid synthesis involves C27 bile acid intermediates like 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA) and 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). frontiersin.orgresearchgate.net While these C27 molecules are precursors to the C24 primary bile acids, the formation of polyhydroxylated variants like this compound appears to occur after the main bile acid structure has been established.

Interactive Data Table: Key Enzymes and Intermediates in Bile Acid Synthesis

| Molecule/Enzyme | Role in Bile Acid Metabolism | Cellular Location |

| Cholesterol 7α-hydroxylase (CYP7A1) | Rate-limiting enzyme in the classic pathway; converts cholesterol to 7α-hydroxycholesterol. nih.gov | Endoplasmic Reticulum |

| Sterol 27-hydroxylase (CYP27A1) | Initiates the alternative (acidic) pathway and is involved in side-chain cleavage. nih.govfrontiersin.org | Mitochondria |

| Sterol 12α-hydroxylase (CYP8B1) | Adds a hydroxyl group at the C-12 position, directing synthesis towards cholic acid. nih.gov | Endoplasmic Reticulum |

| 7α-hydroxy-4-cholesten-3-one (C4) | A key intermediate and branch point for cholic acid and chenodeoxycholic acid synthesis. nih.gov | Endoplasmic Reticulum |

| Cholic Acid (CA) | A primary trihydroxy bile acid that can be a substrate for further hydroxylation. nih.gov | Liver (synthesis), Gut |

| Chenodeoxycholic Acid (CDCA) | A primary dihydroxy bile acid. nih.gov | Liver (synthesis), Gut |

| 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) | A C27 intermediate in the synthesis of cholic acid. frontiersin.orgresearchgate.net | Peroxisomes/Mitochondria |

Microbial Transformations and Secondary Bile Acid Formation

The gut microbiota plays a crucial role in modifying primary bile acids that enter the intestine, converting them into a diverse pool of secondary bile acids. These transformations significantly alter the biological activities of the bile acids.

The intestinal lumen is inhabited by a dense population of bacteria possessing a wide array of enzymes capable of biotransforming bile acids. nih.govcapes.gov.br The main reactions catalyzed by these microbial enzymes include deconjugation, dehydroxylation, oxidation, and epimerization. nih.govnih.gov

Deconjugation: Bile salt hydrolases (BSHs) produced by gut bacteria cleave the glycine (B1666218) or taurine (B1682933) conjugates from primary bile acids, a necessary first step for many subsequent transformations. nih.gov

Dehydroxylation: A key transformation is the removal of the 7α-hydroxyl group, which converts cholic acid to deoxycholic acid and chenodeoxycholic acid to lithocholic acid. nih.gov

Oxidation and Epimerization: Hydroxysteroid dehydrogenases (HSDs) catalyze the oxidation of hydroxyl groups at the C-3, C-7, and C-12 positions to form oxo-bile acids. nih.govnih.gov These can then be reduced, sometimes leading to epimerization, which is the change in the stereochemical orientation of the hydroxyl group (e.g., from α to β). nih.gov

While the direct formation of this compound by gut bacteria has not been extensively documented, these enzymatic capabilities suggest that if related polyhydroxylated substrates were present in the gut, they could be subject to similar modifications.

The gut microbiota extensively metabolizes primary bile acids, which are structurally related to this compound. Cholic acid and chenodeoxycholic acid serve as the primary substrates for microbial enzymes. nih.gov The biotransformation of these compounds demonstrates the potential metabolic fate of other cholanic acid structures. For example, studies have shown that mixed fecal cultures can perform dehydrogenation and dehydroxylation of the 7α-hydroxy group on both cholic and chenodeoxycholic acid. nih.gov

Given that this compound is a cholanic acid derivative, it is plausible that it could be a substrate for microbial enzymes. For instance, the hydroxyl groups at the C-3, C-7, and C-12 positions could be targets for bacterial HSDs, leading to the formation of various oxo-derivatives or epimers. Similarly, the hydroxyl group at C-6, being less common, might also be a target for specific microbial enzymes, although this is less characterized. The biotransformation of less common bile acids, such as the conversion of deoxycholic acid into 1β-hydroxydeoxycholic acid and potentially 6α-hydroxydeoxycholic acid, highlights the capacity of metabolic pathways to act on various cholanic acid substrates. nih.gov

Interactive Data Table: Microbial Reactions on Bile Acids

| Reaction Type | Enzyme Class | Description | Example Substrate → Product |

| Deconjugation | Bile Salt Hydrolase (BSH) | Cleavage of the amide bond linking a bile acid to taurine or glycine. nih.gov | Glycocholic Acid → Cholic Acid + Glycine |

| 7α-Dehydroxylation | 7α-dehydroxylase | Removal of the hydroxyl group at the C-7 position. nih.gov | Cholic Acid → Deoxycholic Acid |

| Oxidation | Hydroxysteroid Dehydrogenase (HSD) | Oxidation of hydroxyl groups to keto (oxo) groups. nih.gov | Cholic Acid → 3-oxo, 7-oxo, or 12-oxo derivatives |

| Epimerization | Hydroxysteroid Dehydrogenase (HSD) | Inversion of the stereochemistry of a hydroxyl group (e.g., α to β). nih.govnih.gov | Chenodeoxycholic Acid (7α-OH) → Ursodeoxycholic Acid (7β-OH) |

Enzymatic Systems Involved in Hydroxylation and Oxidation of Bile Acids (Excluding Human-Specific Enzymes)

The transformation of primary bile acids into a diverse array of metabolites involves extensive enzymatic modifications, primarily hydroxylation and oxidation reactions. These processes are carried out by both hepatic enzymes within the host animal and enzymes produced by the gut microbiota. In non-human species, particularly rodents, these pathways can lead to the formation of highly hydroxylated bile acids, including species such as this compound.

Hepatic Cytochrome P450 Enzymes

In animal models, the liver is the primary site for the synthesis and subsequent hydroxylation of bile acids. This is largely mediated by a superfamily of enzymes known as cytochrome P450s (CYPs), which are primarily located in the endoplasmic reticulum of hepatocytes. amegroups.orgresearchgate.net These enzymes are crucial for detoxifying bile acids by increasing their hydrophilicity through the addition of hydroxyl (-OH) groups.

In certain genetically modified animal models, such as mice with targeted inactivation of the bile salt export pump (Bsep or Abcb11), the impaired transport of bile salts leads to their accumulation in the liver. This condition, known as cholestasis, triggers an adaptive response characterized by the upregulation of specific CYP enzymes to enhance bile acid hydroxylation and facilitate their elimination. nih.govnih.gov Studies in Bsep (-/-) mice have shown that the accumulation of bile acids leads to increased expression of Cyp3a11 and Cyp2b10. nih.gov Cyp3a11, in particular, is involved in the 6β-hydroxylation of bile acids. nih.gov This hyper-hydroxylation serves as a protective mechanism, converting more toxic, hydrophobic bile acids into less toxic, more water-soluble forms, including tetrahydroxylated bile acids (THBAs). nih.gov

The appearance of atypical, highly hydroxylated bile acids has been specifically documented in other knockout mouse models. For instance, 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acid was identified in spgp (sclerosing cholangitis) knockout mice, highlighting a pathway for extensive hydroxylation at positions C-6 and C-7 under pathological conditions. researchgate.net

Below is a table summarizing key hepatic enzymes involved in these processes in animal models.

| Enzyme Family | Specific Enzyme (Murine) | Location | Key Reaction(s) | Substrate(s) (Example) | Product(s) (Example) |

| Cytochrome P450 | Cyp3a11 | Endoplasmic Reticulum | 6β-hydroxylation, 2β-hydroxylation | Lithocholic acid, Cholic acid | Murideoxycholic acid, 6β-hydroxycholic acid |

| Cytochrome P450 | Cyp2b10 | Endoplasmic Reticulum | Hydroxylation | Various xenobiotics and endogenous compounds | Hydroxylated metabolites |

| Cytochrome P450 | CYP8B1 | Endoplasmic Reticulum | 12α-hydroxylation | Dihydroxycoprostanic acid (DHCA) | Trihydroxycoprostanic acid (THCA) |

This table is based on findings from studies in mouse models. researchgate.netnih.gov

Microbial Enzymatic Transformations

The gut microbiome plays a significant role in modifying bile acids that enter the intestines. Bacterial enzymes carry out a range of transformations, including deconjugation, dehydroxylation, oxidation, and epimerization of hydroxyl groups on the steroid nucleus. nih.govnih.gov These modifications dramatically increase the chemical diversity of the bile acid pool.

Oxidation and epimerization are primarily performed by bacterial hydroxysteroid dehydrogenases (HSDHs). nih.gov These enzymes catalyze the reversible conversion of a hydroxyl group to a keto group (oxidation) and the subsequent reduction to a hydroxyl group with a different stereochemical orientation (epimerization, e.g., from α to β). nih.gov For example, a 7α-hydroxyl group can be oxidized to a 7-keto intermediate, which is then reduced to a 7β-hydroxyl group.

Research has identified several bacterial species from the intestinal flora capable of these reactions. For instance, strains of Ruminococcus have been shown to contain both 3β-HSDH and 7β-HSDH. nih.gov These enzymes can act on dehydrocholic acid (a tri-keto bile acid) to produce intermediates like 7β-hydroxy-3,12-dioxo-5β-cholanic acid and, through combined action, 3β,7β-dihydroxy-12-oxo-5β-cholanic acid. nih.gov Similarly, various species within the Clostridium genus are known to possess a suite of enzymes that modify bile acids. nih.govnih.gov

The table below details some of the key enzymatic reactions carried out by gut microbiota in non-human species.

| Enzyme Family | Specific Enzyme Type | Bacterial Source (Example) | Key Reaction(s) | Substrate(s) (Example) | Product(s) (Example) |

| Hydroxysteroid Dehydrogenase | 7β-HSDH | Ruminococcus sp. | Reduction of keto group at C-7 | 7-ketolithocholic acid | Ursodeoxycholic acid (7β-OH) |

| Hydroxysteroid Dehydrogenase | 3β-HSDH | Ruminococcus sp. | Reduction of keto group at C-3 | Dehydrocholic acid | 3β-hydroxy-7,12-dioxo-5β-cholanic acid |

| Bile Acid-Inducible (bai) enzymes | BaiA, BaiCD, BaiF | Clostridium scindens | Oxidation and CoA ligation | Cholic acid | 3-oxo-Δ4-cholyl-CoA |

This table illustrates general microbial transformations of bile acids. nih.govnih.gov

The combined action of these hepatic and microbial enzymatic systems allows for a vast number of potential modifications to the basic bile acid structure. The hydroxylation capabilities of hepatic CYPs, especially when induced in certain conditions, can produce poly-hydroxylated intermediates. These can then be further modified by microbial HSDHs in the gut, leading to the formation of complex and diverse metabolites, including various isomers of tetrahydroxy-cholanic acid.

Biological and Molecular Interactions of 3,6,7,12 Tetrahydroxy Cholanic Acid Non Clinical Contexts

Interactions with Nuclear Receptors (e.g., FXR, PXR, CAR, VDR) in Animal Models and in vitro Systems

The interactions of bile acids, including tetrahydroxy-cholanic acid derivatives, with nuclear receptors are crucial for maintaining homeostasis of bile acid and xenobiotic metabolism. Nuclear receptors such as the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and vitamin D receptor (VDR) act as sensors that, upon activation, regulate the transcription of genes involved in various metabolic pathways. nih.gov

In animal models and in vitro systems, it has been demonstrated that PXR and CAR can be activated by a wide array of endogenous and exogenous compounds, including bile acids. nih.gov This activation leads to changes in the expression of genes responsible for the detoxification and elimination of substances like steroids and other bile acids. nih.gov The activation of these receptors typically involves the release of co-repressors and the recruitment of co-activators, which then initiates the transcription of target genes. nih.gov Specifically, PXR is known to bind to xenobiotic response elements like DR-3, ER-6, and IR-6 in the promoter regions of its target genes, while CAR binds to elements such as the DR-4 phenobarbital (B1680315) response element module (PBREM). nih.gov

The retinoid X receptor (RXR) plays a central role as a heterodimerization partner for several nuclear receptors, including RAR, TR, and VDR. nih.gov This interaction with RXR is often essential for the high-affinity binding of these receptors to their respective DNA response elements and for subsequent transcriptional activation. nih.gov For instance, RXR has been shown to significantly enhance the binding of the thyroid hormone receptor (TR) and the vitamin D receptor (VDR) to their DNA targets. nih.gov

While direct studies on 3,6,7,12-tetrahydroxy-cholanic acid are limited in the readily available literature, the general principles of bile acid interaction with nuclear receptors provide a framework for understanding its potential activities. The specific stereochemistry of the hydroxyl groups on the cholanic acid scaffold is known to be a key determinant of the biological activity and receptor interaction of bile acids. nih.gov

Structure-Activity Relationship Studies for Receptor Activation

The relationship between the structure of a molecule and its ability to activate nuclear receptors is a well-established principle in pharmacology and toxicology. For nuclear receptors, the specific three-dimensional conformation and the presence of particular functional groups on a ligand determine its binding affinity and efficacy as an agonist or antagonist. nih.gov

In the context of bile acids, the number, position, and orientation (α or β) of hydroxyl groups on the steroid nucleus are critical for their interaction with nuclear receptors like FXR and PXR. While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the provided search results, general SAR principles for bile acids can be inferred. For instance, the hydrophobic character of the steroid backbone combined with the hydrophilic nature of the hydroxyl groups influences how the molecule fits into the ligand-binding pocket of a receptor.

Studies on other, more extensively researched bile acids have shown that even minor changes in the hydroxylation pattern can dramatically alter receptor activation. For example, the primary bile acid chenodeoxycholic acid (CDCA), which has two hydroxyl groups, is a potent FXR agonist, whereas other bile acids with different hydroxylation patterns have varying effects. The presence of four hydroxyl groups in this compound suggests a highly hydrophilic nature, which would significantly influence its interaction with the typically hydrophobic ligand-binding pockets of nuclear receptors. The specific stereochemistry of these hydroxyl groups, such as 3α,6β,7β,12α, would further dictate the precise fit and interaction with amino acid residues within the binding site. drugbank.com

Ligand Binding and Transcriptional Regulation Mechanisms

The binding of a ligand to a nuclear receptor is the initial step that triggers a cascade of molecular events leading to the regulation of gene transcription. nih.gov For members of the TetR family of transcriptional regulators, to which some nuclear receptors are structurally related, ligand binding typically induces a conformational change that leads to the dissociation of the regulator from its target DNA sequence. nih.gov However, the specific mechanism can vary, with some regulators acting as activators of transcription. nih.gov

Upon ligand binding, nuclear receptors like PXR and CAR undergo a conformational change that facilitates the release of co-repressor proteins and the recruitment of co-activator complexes. nih.gov This receptor-co-activator complex then interacts with the general transcriptional machinery to initiate or enhance the transcription of target genes. nih.gov These target genes often include those encoding for drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters. nih.gov

The retinoid X receptor (RXR) is a common heterodimerization partner for many nuclear receptors, including the retinoic acid receptor (RAR), the thyroid hormone receptor (TR), and the vitamin D receptor (VDR). nih.gov The formation of these heterodimers is often crucial for their function, as it can enhance their DNA binding affinity and transcriptional activity. nih.gov The interaction between RXR and its partner receptors is a key mechanism for integrating multiple signaling pathways. nih.gov

Membrane Transporter Interactions (e.g., Mrp2, P-gp, Bsep) in Model Systems

Bile acids and other xenobiotics are transported across cellular membranes by a variety of ATP-binding cassette (ABC) transporters, including the multidrug resistance-associated protein 2 (Mrp2), P-glycoprotein (P-gp), and the bile salt export pump (Bsep). evotec.comevotec.com These transporters play a critical role in the disposition and elimination of endogenous and exogenous compounds from cells, particularly in barrier tissues like the liver, intestine, and kidney. evotec.comnih.gov

Mrp2, located on the apical (canalicular) membrane of hepatocytes, is involved in the transport of conjugated bile acids and other organic anions into the bile. evotec.comnih.gov Bsep is the primary transporter responsible for the secretion of monovalent bile salts from hepatocytes into the bile. evotec.comevotec.com P-gp is a broad-spectrum efflux pump that transports a wide range of hydrophobic compounds. nih.gov The inhibition or induction of these transporters can have significant implications for drug-drug interactions and cellular toxicity. evotec.comnih.gov

In model systems, such as inside-out membrane vesicles overexpressing a specific transporter, the interaction of compounds with these transporters can be studied. evotec.com These systems allow for the characterization of a compound as a substrate or inhibitor of a particular transporter. For example, the inhibition of Bsep-mediated transport of a probe substrate like taurocholic acid can be measured in the presence of a test compound. evotec.comevotec.com Similarly, the interaction with Mrp2 is often assessed using a probe substrate like estradiol-17β-glucuronide. evotec.com

Characterization of Transport Kinetics and Substrate Specificity

The characterization of transport kinetics involves determining key parameters such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters provide insights into the affinity of a substrate for a transporter and the efficiency of the transport process. For instance, studies on the monocarboxylate transporter (MCT) in rat liver cells have determined the Km values for various substrates, revealing differences in substrate specificity compared to other MCT isoforms. nih.gov

Substrate specificity refers to the range of molecules that a transporter can recognize and transport. This is determined by the size, shape, charge, and chemical properties of the substrate and the corresponding binding pocket of the transporter. For example, Mrp2 has a broad substrate specificity that includes glucuronide and glutathione (B108866) conjugates, as well as some unconjugated organic anions. nih.gov The specificity of Bsep is more focused on bile salts. evotec.com

The experimental approach to determine transport kinetics often involves measuring the rate of transport of a radiolabeled or fluorescent substrate into cells or membrane vesicles at various substrate concentrations. evotec.comnih.gov By fitting these data to kinetic models, the Km and Vmax values can be calculated. These studies are crucial for understanding the role of a specific transporter in the disposition of a compound and for predicting potential transport-mediated interactions.

Influence of Stereochemistry on Transporter Affinity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological macromolecules, including membrane transporters. Even small changes in stereochemistry can lead to significant differences in transporter affinity and transport rates.

For instance, studies on the monocarboxylate transporter have shown differences in the transport of L-lactate and D-lactate, which are stereoisomers. nih.gov Similarly, the stereochemistry of hydroxyl groups on the cholanic acid nucleus is a critical determinant of the interaction of bile acids with transporters like Bsep and Mrp2. The specific orientation of these hydroxyl groups affects how the bile acid fits into the transporter's binding site, thereby influencing its affinity. The identification of specific stereoisomers of 3,6,7,12-tetrahydroxy-5β-cholan-24-oic acid, such as the 3α,6α,7α,12α and 3α,6β,7β,12α forms, in biological fluids underscores the importance of stereochemistry in their biological disposition. nih.gov The distinct spatial arrangement of the four hydroxyl groups in different stereoisomers of this compound would likely result in differential affinities for various membrane transporters. nist.gov

Influence on Cellular Metabolism in Model Systems (e.g., cholesterol and lipid regulation, gene expression)

Bile acids are not only detergents that aid in lipid digestion but are also important signaling molecules that regulate their own synthesis and transport, as well as lipid and glucose metabolism. This regulation is primarily mediated through the activation of nuclear receptors, which in turn modulate the expression of a wide range of genes. nih.govnih.gov

In model membrane systems, the interaction of sterols like cholesterol and its derivatives with phospholipids (B1166683) can influence the physical properties of the membrane, such as fluidity and order. liposomes.canih.govnih.govmdpi.com Cholesterol is known to have a condensing effect on phospholipid monolayers, leading to a more ordered and packed membrane structure. mdpi.com Cholesterol sulfate (B86663), a related molecule, also influences membrane properties, although its effects can differ from those of cholesterol due to the presence of the charged sulfate group. liposomes.canih.gov These alterations in membrane structure can, in turn, affect the function of membrane-bound proteins and cellular signaling processes. The highly hydroxylated nature of this compound would likely influence its interaction with lipid membranes, potentially affecting membrane fluidity and the function of embedded proteins, thereby indirectly influencing cellular metabolism.

Interactive Data Table: Nuclear Receptor Interactions of Bile Acid Analogs

| Compound/Receptor | Interaction Type | Effect on Gene Expression | Model System |

| PXR Activators | Activation | Upregulation of detoxification genes nih.gov | Animal models, in vitro |

| CAR Activators | Activation | Upregulation of detoxification genes nih.gov | Animal models, in vitro |

| RXR | Heterodimerization Partner | Enhances DNA binding of other receptors nih.gov | In vitro |

Interactive Data Table: Membrane Transporter Interactions

| Transporter | Location | Function | Probe Substrate Example |

| Bsep | Hepatocyte Canalicular Membrane | Bile salt export evotec.comevotec.com | Taurocholic acid evotec.comevotec.com |

| Mrp2 | Hepatocyte Canalicular Membrane | Conjugated bile acid/organic anion export evotec.comnih.gov | Estradiol-17β-glucuronide evotec.com |

| P-gp | Various (e.g., intestine, liver) | Broad-spectrum efflux nih.gov | Digoxin, Fexofenadine nih.gov |

Role in Hepatic and Intestinal Physiology in Animal Models

The specific role of this compound in the liver and intestines of animal models is not well-defined in scientific literature. However, the general functions of bile acids in these organs provide a framework for its potential activities. Bile acids are crucial for the enterohepatic circulation, which is vital for metabolic regulation. mdpi.com They are synthesized in the liver from cholesterol, secreted into the intestine, and then reabsorbed and returned to the liver. mdpi.com This circulation is essential for maintaining homeostasis. mdpi.com Unusual bile acids, including 3α,6α,7α,12α- and 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acids, have been identified in the urine of patients with cholestatic liver disease, suggesting a potential role or alteration in their metabolism during such conditions. nih.gov

Modulation of Bile Flow Dynamics in Experimental Models

There is a lack of direct experimental evidence detailing the specific effects of this compound on bile flow dynamics in animal models. However, the properties of other hydrophilic bile acids, such as muricholic acids, may offer some insights. Hydrophilic bile acids are known to influence bile flow. For instance, glycine-β-muricholic acid has been shown to reduce the hydrophobicity of the bile acid pool, which can impact bile flow and reduce liver injury in cholestatic conditions. mdpi.com The degree of hydroxylation and the stereochemistry of the hydroxyl groups on the steroid nucleus are key determinants of a bile acid's hydrophilicity and, consequently, its physiological effects on bile flow. wikipedia.org

Potential Influence on Lipid Homeostasis in in vitro or Animal Studies

Direct studies on the influence of this compound on lipid homeostasis in vitro or in animal models are scarce. The broader family of bile acids, however, are well-established regulators of lipid metabolism. They act as signaling molecules that activate nuclear receptors like the farnesoid X receptor (FXR), which plays a central role in regulating bile acid, cholesterol, and triglyceride metabolism. mdpi.comresearchgate.net

For example, muricholic acids, which are trihydroxy bile acids, are known to be FXR antagonists. wikipedia.org By antagonizing FXR, they can influence the expression of genes involved in lipid transport and metabolism. In mice, an increase in hydrophilic muricholic acids has been shown to reduce FXR signaling, leading to increased biliary and basolateral excretion of bile acids and cholesterol. mdpi.com This suggests that the hydroxylation pattern of a bile acid is critical to its function in lipid homeostasis. Given that this compound possesses four hydroxyl groups, it is likely to be a highly hydrophilic molecule, but its specific interactions with FXR and other metabolic regulators have not been extensively studied.

Table 1: Investigated Bile Acids and their Effects in Animal Models

| Bile Acid | Animal Model | Key Findings |

| Glycine-β-muricholic acid | Cyp2c70 Knockout Mice | Improves liver fibrosis and gut barrier function by reducing bile acid pool size and hydrophobicity. mdpi.com |

| Muricholic acids | Cholesterol-fed Mice | Promote resistance to hypercholesterolemia by inhibiting FXR signaling and promoting cholesterol elimination. mdpi.com |

| β-muricholic acid | C57L/J Mice | More effective than ursodeoxycholic acid in preventing and dissolving cholesterol gallstones by reducing biliary cholesterol secretion and saturation. nih.gov |

Comparative Biochemical and Biological Studies of 3,6,7,12 Tetrahydroxy Cholanic Acid

Identification and Distribution in Various Mammalian Species

The identification and distribution of 3,6,7,12-tetrahydroxy-cholanic acid, a tetrahydroxylated bile acid, reveal significant variations across different mammalian species and physiological states. This bile acid is not a common component of the bile acid pool in most healthy adult mammals but can become prominent under specific conditions.

Distinctive Bile Acid Profiles Across Species (e.g., possum, mice)

The composition of bile acids displays considerable diversity among different mammalian species. nih.govbiorxiv.org While humans primarily synthesize cholic acid and chenodeoxycholic acid, mice metabolize chenodeoxycholic acid further into muricholic acids. nih.govbiorxiv.org This distinction in bile acid metabolism highlights the species-specific nature of these compounds.

In the possum (Didelphys marsupialis virginia), the primary bile acids identified are cholic acid and chenodeoxycholic acid, which are conjugated with taurine (B1682933). ebm-journal.org Studies on laboratory opossums (Monodelphis domestica) have shown that strains that are high responders to dietary cholesterol and fat exhibit markedly elevated plasma bile acid levels, predominantly tauro-cholic acid and tauro-chenodeoxycholic acid, compared to low-responder strains. nih.gov This suggests a genetic influence on bile acid metabolism and response to diet in this species.

In mice , the bile acid profile is notably different from that of humans. nih.gov Muricholic acids, which are more hydrophilic, are major components of the murine bile acid pool. biorxiv.org The compound 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acid has been identified in spgp (sister-of-p-glycoprotein) knockout mice. researchgate.net The presence of this tetrahydroxylated bile acid is suggested to play a role in mitigating the severity of cholestasis in these genetically modified mice by neutralizing the toxic effects of accumulated bile acids. researchgate.net

Bile Acid Profile Comparison

| Species | Primary Bile Acids | Key Features |

|---|---|---|

| Human | Cholic acid, Chenodeoxycholic acid | Chenodeoxycholic acid is an end product. nih.gov |

| Mouse | Cholic acid, Muricholic acids | Chenodeoxycholic acid is converted to muricholic acids. nih.govbiorxiv.org Tetrahydroxylated bile acids can appear in genetically modified models. researchgate.net |

| Possum | Cholic acid, Chenodeoxycholic acid (Taurine conjugated) | Plasma bile acid levels can vary significantly between high and low responder strains to dietary cholesterol. ebm-journal.orgnih.gov |

Occurrence in Neonatal and Fetal Biological Fluids

Unusual bile acids, including 3α,6α,7α,12α- and 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acids, have been identified in human biological fluids under specific developmental conditions. nih.gov These compounds have been detected in all tested samples of amniotic fluid. nih.gov

In healthy human newborns, urine collected within the first 24 hours after birth contains non-sulphated tetrahydroxylated bile acids, tentatively identified as 1,3,7,12- and 3,6,7,12-tetrahydroxycholanoic acids. nih.gov These were found in amounts nearly equivalent to cholic acid, the predominant primary bile acid. nih.gov The presence of these hydroxylated bile acids in neonatal urine suggests a unique metabolic pathway active during the perinatal period.

Comparative Analysis of Metabolic Fates and Excretion in Different Organisms

The metabolic fate and excretion of this compound and its isomers are influenced by the specific enzymatic machinery present in different organisms and their physiological status.

In humans with severe cholestasis, cholic acid can be hydroxylated at the C-6 position to form 3α,6α,7α,12α-tetrahydroxy-5β-cholanoic acid, which is then partially excreted in the urine. nih.gov This indicates that 6-hydroxylation is a pathway for the detoxification and elimination of cholestatic bile acids.

In mice, the formation of tetrahydroxy bile acids serves as a crucial adaptive mechanism to cholestasis. nih.gov For instance, in Bsep(−/−) mice, which lack the bile salt export pump, tetrahydroxy bile acids become major biliary bile acids. nih.gov Specifically, the taurine conjugate of a 12α-hydroxy derivative of β-muricholic acid [3α,6β,7β,12α-(OH)4-5β-cholyl taurine] is a major biliary bile acid in these mice. nih.gov This compound can be excreted by other canalicular transporters like Mrp2 and P-glycoprotein, compensating for the absence of Bsep. nih.gov Similarly, Fxr(−/−) mice fed cholic acid also form a tetrahydroxy bile acid, likely through 6-hydroxylation of cholic acid. nih.gov

Characterization in Specific Biological Conditions (e.g., Cholestasis in Animal Models, Genetically Modified Animals)

The appearance and function of this compound and its isomers are particularly evident in specific pathological and genetically modified contexts.

In animal models of cholestasis, the production of tetrahydroxylated bile acids is a significant metabolic response. In patients with severe cholestasis, cholic acid undergoes 6-hydroxylation to form 3α,6α,7α,12α-tetrahydroxy-5β-cholanoic acid, which is then excreted in the urine. nih.gov

In genetically modified mice , the role of these compounds is more pronounced. In Bsep(−/−) mice, the formation of tetrahydroxy bile acids is a life-saving adaptation that allows for the continued excretion of bile acids and prevents severe liver damage, a phenotype that is much more severe in humans with BSEP deficiency. nih.gov The taurine-conjugated 12α-hydroxy derivative of β-muricholic acid is a key player in this compensatory mechanism. nih.gov

Furthermore, in spgp knockout mice, the presence of 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acid is associated with a less severe form of cholestasis. researchgate.net This suggests that the formation of this more hydrophilic and less toxic bile acid helps to mitigate the pathological effects of bile acid accumulation in the liver. researchgate.net

Studies using Mdr2−/− mice, a model for sclerosing cholangitis, have shown that treatment with 3α,6α,7α,12α-tetrahydroxycholanoic acid (THBA) can improve cholestatic liver and bile duct injury. nih.gov This protective effect is attributed to the immunomodulatory functions of THBA, which suppresses the secretion of inflammatory cytokines from hepatocytes. nih.gov

Characterization of Tetrahydroxylated Bile Acids in Specific Conditions

| Condition | Animal Model | Observed Tetrahydroxylated Bile Acid | Significance |

|---|---|---|---|

| Cholestasis | Human Patients | 3α,6α,7α,12α-tetrahydroxy-5β-cholanoic acid | Urinary excretion as a detoxification pathway. nih.gov |

| Bsep Deficiency | Bsep(−/−) mice | Taurine-conjugated 12α-hydroxy derivative of β-muricholic acid | Compensatory excretion via Mrp2 and P-gp, mitigating cholestasis. nih.gov |

| Spgp Deficiency | spgp knockout mice | 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acid | Neutralizes toxic effects of accumulated bile acids. researchgate.net |

| Sclerosing Cholangitis | Mdr2−/− mice | 3α,6α,7α,12α-tetrahydroxycholanoic acid (THBA) | Improves liver and bile duct injury through immunomodulation. nih.gov |

Future Research Directions in 3,6,7,12 Tetrahydroxy Cholanic Acid Research

Development of Novel Synthetic Methodologies for Specific Stereoisomers

The precise biological activity of bile acids is intrinsically linked to their stereochemistry, including the orientation of hydroxyl groups. The synthesis of specific stereoisomers of 3,6,7,12-Tetrahydroxy-cholanic acid is paramount for unequivocally identifying them in biological samples and for investigating their unique biological functions.

Currently, the chemical synthesis of certain stereoisomers, such as 3α,6β,7α,12α- and 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acids, has been accomplished to confirm their presence in human biological fluids. nih.gov However, the existence of numerous potential stereoisomers necessitates the development of more versatile and stereoselective synthetic strategies. Future research should focus on:

Stereospecific Hydroxylation: Creating methods for the regioselective and stereoselective introduction of hydroxyl groups at positions C-6 and C-7 onto common trihydroxy bile acid precursors. The known reactivity of hydroxyl groups (C7 > C12 > C3 and C6 > C3 for oxidation) could be exploited to develop protective group strategies that allow for targeted synthesis. mdpi.com

Combinatorial Synthesis: Developing combinatorial chemistry approaches to generate a library of all possible stereoisomers of this compound. This would provide a valuable toolkit for screening and identifying biologically active isomers.

Enzymatic Synthesis: Exploring the use of isolated hydroxysteroid dehydrogenases (HSDHs) for the enzymatic synthesis of specific isomers, offering high selectivity under mild reaction conditions.

Advanced Spectroscopic and Chromatographic Techniques for High-Throughput Analysis

The identification of unusual bile acids like the 3,6,7,12-tetrahydroxy-cholanic acids in biological matrices such as amniotic fluid and urine has historically relied on gas-liquid chromatography/mass spectrometry (GC/MS). nih.gov While effective, these methods can be labor-intensive and may not be suitable for large-scale clinical or metabolic studies.

The future of bile acid analysis lies in the development and application of more advanced, sensitive, and high-throughput techniques. Key research directions include:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Developing and validating robust UPLC-MS/MS methods for the simultaneous quantification of a wide array of tetrahydroxylated bile acid isomers in various biological samples. This technology offers superior separation, sensitivity, and speed compared to traditional GC/MS.

Chiral Chromatography: Implementing chiral columns and separation methods to resolve and accurately quantify enantiomeric and diastereomeric bile acid isomers, which is crucial as different stereoisomers may have distinct biological activities.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS to confidently identify and structurally elucidate novel tetrahydroxylated bile acid metabolites without the need for immediate synthetic standards, accelerating the discovery process in complex biological systems.

Fluorescent Probes: Investigating the potential for developing specific fluorescent probes that could enable rapid and sensitive detection of certain bile acid classes in aqueous solutions, a technique known for its high sensitivity and ease of use in other analytical contexts. sdstate.edu

Deeper Exploration of Microbial Enzyme Systems in Bile Acid Biotransformation

The gut microbiota plays a critical role in diversifying the bile acid pool through a variety of enzymatic transformations, including deconjugation, dehydroxylation, and epimerization. nih.gov The epimerization of hydroxyl groups at the C-3, C-7, and C-12 positions by bacterial hydroxysteroid dehydrogenases (HSDHs) is a key process that generates a wide array of secondary bile acids. nih.gov

While the enzymes responsible for 7α- and 7β-HSDH activity have been identified in several gut bacteria, the microbial pathways leading to the formation of this compound are not well understood. nih.gov Future research should aim for a deeper exploration of these microbial systems:

Identification of Novel Enzymes: Screening and identifying novel bacterial enzymes, particularly 6α- and 6β-HSDHs, that are responsible for hydroxylating trihydroxy bile acids to form tetrahydroxylated species.

Metagenomic Analysis: Employing functional and comparative metagenomic analyses of the human gut microbiome to identify uncharacterized genes and operons involved in bile acid hydroxylation. nih.gov

Co-culture Systems: Utilizing co-culture systems of different bacterial strains to mimic the multi-step biotransformations that may be required to produce complex bile acids like the tetrahydroxylated variants. nih.gov For instance, combining bacteria with distinct HSDH activities could lead to more efficient production. nih.gov

Characterization of Enzyme Kinetics: Performing detailed kinetic studies on purified HSDHs to understand their substrate specificity and efficiency in converting various primary and secondary bile acids.

Detailed Investigation of Molecular Interactions with Novel Receptors and Pathways in Non-Human Systems

Bile acids exert their physiological effects by interacting with a network of nuclear and cell surface receptors. While the interactions of common bile acids with receptors like FXR and TGR5 are well-studied, the targets for polyhydroxylated bile acids are largely unknown. Studies in non-human systems, particularly in animal models, provide a crucial platform for these investigations.

For example, the affinity and uptake of bile acids by transport proteins are highly dependent on the number and position of hydroxyl groups. mdpi.com The presence of a hydroxyl group at the C-6 position has been noted to be preferred by hepatic transport systems in some cases. mdpi.com Future research should focus on:

Receptor Screening Assays: Using in vitro binding and functional assays to screen a library of tetrahydroxylated bile acid stereoisomers against a panel of known and orphan nuclear receptors to identify novel interactions.

Transporter Interaction Studies: Investigating the interaction of this compound isomers with key hepatobiliary transport proteins such as the bile salt export pump (BSEP), MRP2, and P-glycoprotein (P-gp). researchgate.net Studies have shown that in the absence of BSEP, tetrahydroxy bile acids can be transported by MRP2 and P-gp, suggesting an alternative efflux pathway. researchgate.net